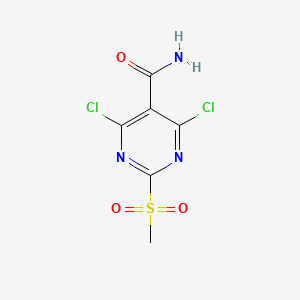
4,6-Dichloro-2-(methylsulfonyl)pyrimidine-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,6-Dichloro-2-(methylsulfonyl)pyrimidine-5-carboxamide is a chemical compound with the molecular formula C6H5Cl2N3O3S. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine-5-carboxamide typically involves the nucleophilic substitution of 4,6-dichloropyrimidine with a methylsulfonyl group. The reaction conditions often include the use of bases such as sodium hydride or potassium carbonate to facilitate the substitution reaction . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same nucleophilic substitution reactions but may include additional purification steps such as recrystallization or chromatography to ensure the purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
4,6-Dichloro-2-(methylsulfonyl)pyrimidine-5-carboxamide undergoes various chemical reactions, including:
Nucleophilic Substitution: This is the primary reaction type, where nucleophiles such as amines or thiols replace the chlorine atoms.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form sulfides.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride, potassium carbonate, and solvents like DMF or DMSO.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Nucleophilic Substitution: Substituted pyrimidines with various functional groups.
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Hydrolysis: Carboxylic acids and amines.
Wissenschaftliche Forschungsanwendungen
4,6-Dichloro-2-(methylsulfonyl)pyrimidine-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
Wirkmechanismus
The mechanism of action of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity . The exact molecular pathways involved depend on the specific biological context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,6-Dichloro-2-(methylthio)pyrimidine: Similar in structure but contains a methylthio group instead of a methylsulfonyl group.
4,6-Dichloro-2-(methanesulfonyl)pyrimidine: Another closely related compound with similar chemical properties.
Uniqueness
4,6-Dichloro-2-(methylsulfonyl)pyrimidine-5-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methylsulfonyl group makes it a versatile intermediate in organic synthesis, and its dichloropyrimidine core provides a scaffold for further functionalization .
Eigenschaften
Molekularformel |
C6H5Cl2N3O3S |
|---|---|
Molekulargewicht |
270.09 g/mol |
IUPAC-Name |
4,6-dichloro-2-methylsulfonylpyrimidine-5-carboxamide |
InChI |
InChI=1S/C6H5Cl2N3O3S/c1-15(13,14)6-10-3(7)2(5(9)12)4(8)11-6/h1H3,(H2,9,12) |
InChI-Schlüssel |
JYCQTGCHSQXZAD-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)C1=NC(=C(C(=N1)Cl)C(=O)N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


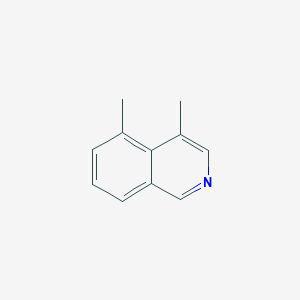
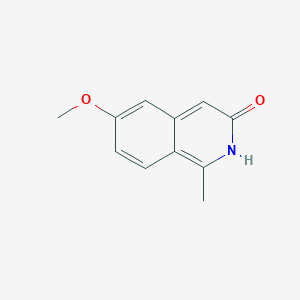
![2-(Difluoromethyl)-6-iodo-3-methylimidazo[1,2-b]pyridazine](/img/structure/B12961660.png)

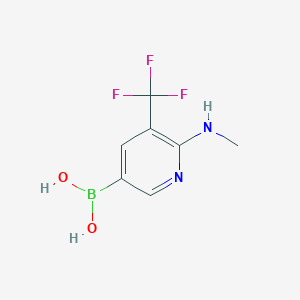
![Ethyl 4'-(tert-butyl)-[1,1'-biphenyl]-4-carboxylate](/img/structure/B12961694.png)

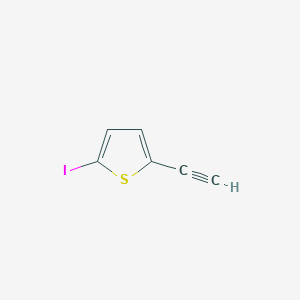
![5-Bromo-3-methylthieno[2,3-b]pyridine](/img/structure/B12961723.png)

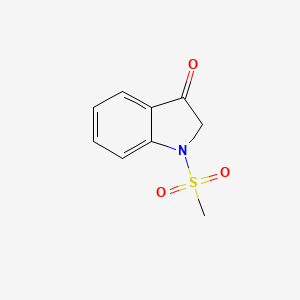
![6-Chloro-1H-pyrazolo[3,4-b]pyridin-3(2H)-one](/img/structure/B12961748.png)
![6-Methyl-[1,2,4]triazolo[4,3-b]pyridazine hydrochloride](/img/structure/B12961751.png)
![(R)-2-((2,3-Dimethyl-3-((triethylsilyl)oxy)butyl)sulfonyl)benzo[d]thiazole](/img/structure/B12961757.png)
